Cas no 2138189-63-4 (Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]-)

Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]-, is a brominated and alkylated glycine derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a substituted benzyl group attached to the glycine backbone, enhancing its reactivity and versatility in peptide coupling and derivatization reactions. The presence of bromine at the 3-position and methyl groups at the 2- and 4-positions on the phenyl ring offers steric and electronic modulation, making it useful for selective functionalization. This derivative is particularly valuable in the development of specialized intermediates for medicinal chemistry, where controlled structural modifications are critical. Its stability and well-defined reactivity profile support its use in targeted synthetic pathways.
Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- structure
2138189-63-4 structure
Product Name:Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]-
CAS No:2138189-63-4
MF:C11H14BrNO2
MW:272.138362407684
CID:5259411
Update Time:2025-06-08

Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]-
    • Inchi: 1S/C11H14BrNO2/c1-7-3-4-9(8(2)11(7)12)5-13-6-10(14)15/h3-4,13H,5-6H2,1-2H3,(H,14,15)
    • InChI Key: JZIOKWUPEXDRLV-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CNCC1=CC=C(C)C(Br)=C1C

Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- Pricemore >>

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Additional information on Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]-

Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- (CAS No. 2138189-63-4): A Comprehensive Overview

Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]-, identified by the CAS number 2138189-63-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of both N-substituent and a 3-bromo-2,4-dimethylphenyl moiety makes it a versatile intermediate for synthesizing more complex bioactive molecules.

The compound's structure is characterized by a glycine backbone with an additional alkyl group derived from the 3-bromo-2,4-dimethylphenyl group. This specific arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The bromine atom, in particular, serves as a reactive site for further functionalization, enabling the construction of more intricate molecular architectures. Such features are highly sought after in the design of novel pharmaceutical agents.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, often requiring highly specific molecular probes. Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- stands out as a promising candidate for such applications due to its ability to interact selectively with biological targets. Its synthesis involves meticulous control over reaction conditions to ensure high yield and purity, which are critical for pharmaceutical-grade materials.

The utility of this compound extends beyond mere intermediates; it has been explored in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The 3-bromo-2,4-dimethylphenyl moiety provides a scaffold that can be modified to enhance binding affinity to specific protein targets. This flexibility has made it a favorite among medicinal chemists working on next-generation drug candidates.

Recent studies have highlighted the compound's role in developing small-molecule probes for enzyme inhibition studies. The ability to derivatize the bromine atom allows researchers to attach various pharmacophores, creating molecules that can modulate enzyme activity with high precision. Such probes are invaluable tools in understanding disease mechanisms at the molecular level.

The synthesis of Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include bromination of a dimethylphenyl derivative followed by nucleophilic substitution with glycine derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yields and reduce byproduct formation.

In academic research, this compound has been utilized in studying the effects of structural modifications on biological activity. Researchers have demonstrated that subtle changes in the substituent groups can significantly alter the pharmacokinetic properties of derived molecules. This underscores the importance of structure-activity relationships (SAR) in drug design.

The growing interest in this compound is also reflected in its increasing demand from research institutions worldwide. Its availability through specialized chemical suppliers indicates its growing significance in both academic and industrial settings. Companies focusing on custom synthesis are increasingly offering tailored derivatives based on this core structure.

The future prospects of Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- are promising, with ongoing research exploring its potential in treating neurological disorders and infectious diseases. Its unique chemical properties make it an ideal candidate for developing novel therapeutic agents that can address unmet medical needs.

In conclusion, Glycine, N-[(3-bromo-2,4-dimethylphenyl)methyl]- (CAS No. 2138189-63-4) is a multifaceted compound with significant applications in pharmaceutical chemistry and bioorganic synthesis. Its structural features and reactivity make it a valuable tool for developing innovative drug candidates and research probes. As synthetic methodologies continue to evolve, this compound is poised to play an even greater role in advancing medical science.

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